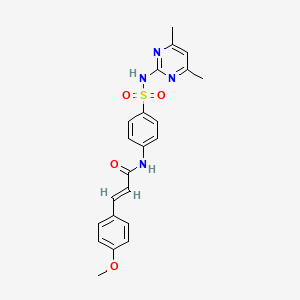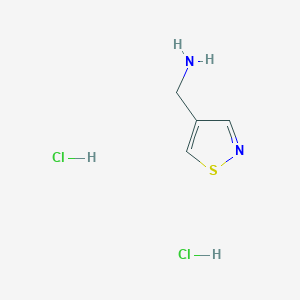
methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(piperazin-1-yl)benzoate” is a compound that has some structural similarity to the compound you’re asking about . It has a molecular weight of 220.27 and its IUPAC name is "methyl 4-(1-piperazinyl)benzoate" .
Synthesis Analysis
While specific synthesis methods for “methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate” are not available, esters like this are often synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .
Chemical Reactions Analysis
Esters can undergo several types of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” would undergo depend on the reaction conditions and other reactants present.
Physical And Chemical Properties Analysis
“Methyl 4-(piperazin-1-yl)benzoate” is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of New Amides New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, which are key intermediates in the synthesis of antileukemic agent imatinib. This process involves reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate among others. The research demonstrates the importance of these compounds in developing treatments for leukemia (Koroleva et al., 2011).
Photopolymerization Initiators A study explored the use of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function as a photoiniferter, highlighting its efficiency in nitroxide-mediated photopolymerization (NMP2). This compound's decomposition under UV irradiation generates alkyl and nitroxide radicals, altering photophysical or photochemical properties and indicating its potential in photopolymerization processes (Guillaneuf et al., 2010).
Intermediate for Tianeptine Synthesis Research on Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a crucial intermediate for the antidepressant Tianeptine, outlined an improved synthesis process suitable for industrial production. This method involves a series of reactions starting with 4-Amino-methylbenzene-2-sulfonic acid, leading to higher yield and lower cost, underscoring the compound's significance in pharmaceutical manufacturing (Yang Jian-she, 2009).
Potential Nootropic Agents A study synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, including carboxamides transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine. These compounds were evaluated for nootropic activity, indicating their potential in enhancing cognitive functions (Valenta et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-18-6-8-19(9-7-18)21(26)30-3/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRFVHKJDUBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)



![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)

